molecular formula C12H13NO3 B1194614 4,7-dimethoxy-1-methyl-2(1H)-quinolinone

4,7-dimethoxy-1-methyl-2(1H)-quinolinone

Cat. No.: B1194614
M. Wt: 219.24 g/mol
InChI Key: SXFIYFZKRCNLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethoxy-1-methyl-2(1H)-quinolinone is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of two methoxy groups at positions 4 and 7, a methyl group at position 1, and a quinolinone core. This compound is of interest due to its potential biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl3) or diphenyl ether as solvents . The reaction conditions often require heating to facilitate the formation of the quinolinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the replacement of the methoxy groups.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

4,7-dimethoxy-1-methyl-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

    Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolone: This compound has a hydroxyl group at position 4 instead of a methoxy group.

    6,7-Dimethoxy-1-methyl-2-quinolinone: Similar to 4,7-dimethoxy-1-methyl-2(1H)-quinolinone but with methoxy groups at positions 6 and 7.

    4,7-Dihydroxy-1-methyl-2-quinolinone: This compound has hydroxyl groups at positions 4 and 7 instead of methoxy groups.

Uniqueness

This compound is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4,7-dimethoxy-1-methylquinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-13-10-6-8(15-2)4-5-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3

InChI Key

SXFIYFZKRCNLLT-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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